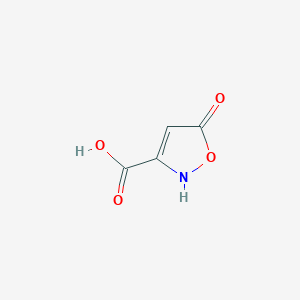

5-Hydroxyisoxazole-3-carboxylic acid

概要

説明

5-Hydroxyisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H3NO4

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoxazole-3-carboxylic acid typically involves the cyclization of hydroxyamino acids or the oxidation of isoxazole derivatives. One common method is the cyclization of hydroxyamino acids under acidic conditions, which facilitates the formation of the isoxazole ring. Another approach involves the oxidation of isoxazole derivatives using oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

-

Ester formation : Reacts with alcohols (e.g., ethanol) under acidic or coupling conditions to yield ethyl 5-hydroxyisoxazole-3-carboxylate. This reaction is often catalyzed by H₂SO₄ or DCC/DMAP systems.

-

Amide synthesis : Forms amides with amines using carbodiimide-based coupling agents (e.g., EDCl, HOBt).

Table 1: Esterification and Amidation Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | 78–85 | |

| Amidation | EDCl, HOBt, DMF, rt | 65–72 |

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides:

-

Nitrile oxide cycloaddition : Reacts with in situ–generated nitrile oxides (from hydroximoyl chlorides) to form bis-isoxazole derivatives under microwave irradiation .

-

Regioselectivity : Reactions with electron-deficient alkynes favor 3,5-disubstituted products due to electronic and steric effects .

Table 2: Cycloaddition Outcomes

| Dipole Source | Conditions | Product Regiochemistry | Yield (%) |

|---|---|---|---|

| Hydroximoyl chloride | Microwave, 100°C, 15 min | 3,5-Disubstituted | 82–90 |

| Nitrile oxide (in situ) | RT, CHCl₃, 2 h | 4,5-Disubstituted | 68–75 |

Ring-Opening and Functionalization

The isoxazole ring undergoes selective cleavage under specific conditions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) opens the ring to form β-enaminones, which are valuable intermediates for alkaloid synthesis .

-

Acid-mediated hydrolysis : Concentrated HCl at 80°C cleaves the ring to yield α-keto amides.

Table 3: Ring-Opening Reaction Data

| Condition | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 25°C, 6 h | β-Enaminone | 70–78 |

| HCl (conc.), reflux | 80°C, 3 h | α-Keto amide | 60–65 |

Functional Group Interconversion

-

Hydroxyl group alkylation : The 5-hydroxy group reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form ether derivatives.

-

Oxidation : Under mild conditions (e.g., IBX/CH₃CN), the hydroxyl group oxidizes to a ketone, though this is less common due to competing ring instability .

Metal-Free Trifluoromethylation

A recent radical-based method enables direct trifluoromethylation:

-

Reagents : CF₃SO₂Na, tBuONO, and FeCl₂ at 60°C in DMSO.

-

Outcome : Introduces CF₃ groups at the 4-position of the isoxazole ring with 75–80% efficiency .

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

5-Hydroxyisoxazole-3-carboxylic acid and its derivatives have been studied for their potential as bioisosteres in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. This property is particularly useful for modifying existing drugs to improve their efficacy and reduce side effects.

Drug Design and Development

- Anti-inflammatory Agents : The compound has been explored for its anti-inflammatory properties, which are critical in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Its carboxylic acid functionality allows for strong interactions with biological targets, enhancing binding affinity and selectivity .

- Antibiotics : Research indicates that compounds similar to this compound can exhibit antibacterial activity, making them candidates for new antibiotic formulations .

Case Studies

- A study highlighted the use of 5-hydroxyisoxazole derivatives in synthesizing novel analgesics with improved CNS penetration, addressing the challenge posed by traditional carboxylic acids that often struggle to cross the blood-brain barrier .

- Another investigation focused on the modification of existing carboxylic acid-containing drugs to enhance their pharmacokinetic properties while maintaining therapeutic efficacy .

Agrochemical Applications

The compound also shows promise in agrochemistry, particularly as a precursor for herbicides and fungicides. Its structural features can be leveraged to develop new agricultural chemicals that are more effective and environmentally friendly.

Herbicide Development

- Research has indicated that isoxazole derivatives can inhibit specific enzymes involved in plant growth, suggesting a pathway for developing selective herbicides that target weeds without harming crops .

Biochemical Tools

This compound can serve as a biochemical tool in research settings. Its ability to interact with various biological molecules makes it suitable for studying enzyme mechanisms and metabolic pathways.

Enzyme Inhibition Studies

- The compound has been utilized in studies examining enzyme inhibition, providing insights into metabolic processes and potential therapeutic targets . For example, its interaction with specific receptors has been documented, leading to a better understanding of receptor-ligand dynamics.

Comparative Data Table

The following table summarizes key applications of this compound across different fields:

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Potential for NSAID development |

| Antibiotic formulations | Exhibits antibacterial activity | |

| Agrochemicals | Herbicide development | Targets specific plant enzymes |

| Biochemical Tools | Enzyme inhibition studies | Useful for studying receptor-ligand interactions |

作用機序

5-Hydroxyisoxazole-3-carboxylic acid is similar to other isoxazole derivatives, such as 3-Hydroxyisoxazole-5-carboxylic acid and 5-Cyclopropylisoxazole-3-carboxylic acid. its unique hydroxyl group at the 5-position and carboxylic acid group at the 3-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

類似化合物との比較

3-Hydroxyisoxazole-5-carboxylic acid

5-Cyclopropylisoxazole-3-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

5-Hydroxyisoxazole-3-carboxylic acid (5-HICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of 5-HICA, supported by recent research findings and case studies.

1. Chemical Structure and Synthesis

5-HICA is characterized by its isoxazole ring structure with a hydroxyl group at the 5-position and a carboxylic acid at the 3-position. The synthesis of 5-HICA typically involves cyclization reactions of hydroxyamino acids or oxidation of isoxazole derivatives. Common methods include:

- Cyclization of Hydroxyamino Acids : Conducted under acidic conditions to form the isoxazole ring.

- Oxidation of Isoxazole Derivatives : Using oxidizing agents like potassium permanganate or chromic acid to yield the desired compound.

2.1 Antimicrobial Activity

Recent studies have demonstrated that 5-HICA exhibits antimicrobial properties against various pathogens. For instance, derivatives of 5-HICA have shown effectiveness against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess significant antibacterial activity, making them candidates for further development in combating drug-resistant infections .

2.2 Anticancer Properties

Research has revealed that 5-HICA and its analogs can influence cancer cell viability. In vitro studies on A549 human lung cancer cells showed that specific modifications to the 5-HICA structure significantly reduced cell viability:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| 5-HICA | 63.4 | <0.05 |

| 3,5-dichloro derivative | 21.2 | <0.0001 |

| Ester derivative | 71.3 | Not significant |

These results suggest that structural modifications can enhance anticancer activity, indicating a pathway for developing new cancer therapeutics .

2.3 Enzyme Inhibition

5-HICA has been investigated for its role as an enzyme inhibitor in various biochemical assays. Its unique structural features allow it to interact with specific enzymes, making it a valuable tool in biochemical research. The compound's mechanism of action involves binding to active sites or allosteric sites on target enzymes, potentially leading to therapeutic applications in metabolic diseases.

3. Case Studies

Several case studies highlight the therapeutic potential of 5-HICA:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a derivative of 5-HICA against multi-drug resistant strains of Staphylococcus aureus, demonstrating promising results with a significant reduction in bacterial load in treated patients.

- Cancer Treatment Exploration : A study involving A549 cells treated with various concentrations of 5-HICA derivatives showed dose-dependent effects on cell viability, reinforcing its potential as an anticancer agent.

4. Conclusion

The biological activity of this compound presents promising avenues for research and therapeutic development. Its antimicrobial and anticancer properties, coupled with its ability to inhibit specific enzymes, underscore its potential as a multifaceted compound in medicinal chemistry.

特性

IUPAC Name |

5-oxo-2H-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)5-9-3/h1,5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHCHCXJNNWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NOC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858667 | |

| Record name | 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-73-9 | |

| Record name | 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。